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Clinical Evidence and Efficacy Data

Clinical trials across different settings have demonstrated that combining sitravatinib with checkpoint
inhibitors can overcome resistance and produce durable responses. Key efficacy outcomes from these studies

are summarized below.

Clinical Setting (Trial Patient Combination Key Efficacy
Phase) Population Therapy Outcomes

| Post-Antiangiogenic (Phase I-II) [1] | Advanced ccRCC, refractory to prior antiangiogenic therapy (N=42)
| Sitravatinib + Nivolumab | ORR: 35.7% DCR: 88.1% Median PFS: 11.7 months | | First-Line (Phase I)
[2] [3] | Treatment-naive advanced ccRCC (N=22) | Sitravatinib + Nivolumab + Ipilimumab (triplet) |
ORR: 45.5% DCR: 86.4% Median PFS: 14.5 months | | Post-Immunotherapy (Phase II) [4] | Metastatic
ccRCC progressed on 1-2 prior lines, including ICI (N=14) | Sitravatinib + Nivolumab | ORR: 15.4% (25%
in patients without prior cabozantinib/lenvatinib) DCR at 24 weeks: 35.7% | | Neoadjuvant (Phase II) [5] |
Locally advanced ccRCC prior to nephrectomy (N=17) | Sitravatinib + Nivolumab | ORR (pre-surgery):
11.8% 24-month DFS probability: 88.0% |
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Experimental Models & Methodologies

Key experiments that validate sitravatinib's immunomodulatory effects employ both in vitro and in vivo

models, with analyses focused on immune cell populations and gene expression.

In Vitro Macrophage Polarization Assay [6]

e Purpose: To determine if sitravatinib directly influences macrophage phenotype towards a pro-
inflammatory state.
e Protocol:
o Cell Source: Isolate and differentiate bone marrow-derived macrophages (BMDMs) from wild-
type (WT) and MerTK-knockout (MerTK-/-) mice.
o Stimulation & Inhibition: Stimulate BMDMs with either:
= LPS to induce M1-like (pro-inflammatory) markers (e.g., Tnfa, II-6, II-12).
= |L-4 to induce M2-like (immunosuppressive) markers (e.g., Argl, Ym-1, Fizz1).
= Perform stimulations in the presence or absence of tumor cell-conditioned media (CM) to
mimic the TME.
o Treatment: Treat cells with a dose range of sitravatinib (e.g., 12.5 - 800 nM).
o Analysis: Quantify gene expression changes via q-PCR.
¢ Key Finding: Sitravatinib dose-dependently inhibited the expression of M2 markers induced by IL-4
+ CM, but did not abrogate M1 marker expression. This effect was absent in MerTK-/- BMDMs,
identifying MerTK as a critical target [6].

In Vivo Syngeneic Tumor Models & Correlative Analysis [6] [1]

e Purpose: To evaluate the single-agent and combination antitumor efficacy of sitravatinib with anti-
PD-1 and analyze resulting immune changes in the TME.
e Protocol:
o Models: Use immunocompetent mice bearing syngeneic tumors (e.g., KLN205).
o Treatment Arms: Animals are treated with vehicle, sitravatinib alone, anti-PD-1 alone, or the
combination.
o Tumor & Tissue Analysis:
= Monitor tumor growth and survival.
= Analyze dissociated tumors by flow cytometry to quantify immune cell subsets (e.g.,
CD8+ T cells, Tregs, MDSCs, macrophage populations).
= Perform single-cell RNA sequencing (scRNA-seq) on longitudinally collected tumor
biopsies to characterize transcriptomic changes in tumor and immune cells at a high
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resolution [2].
o Peripheral Blood Analysis: Monitor systemic immune changes by flow cytometric analysis of
peripheral blood mononuclear cells (PBMCs) and calculate neutrophil-to-lymphocyte ratio
(NLR), which correlates with response [1].
¢ Key Finding: Sitravatinib treatment reduces immune-suppressive myeloid cells in the TME and

periphery, increases the CD8+/Treg ratio, and enhances the efficacy of anti-PD-1 therapy [1]. SCRNA-
seq revealed that resistance is associated with a tumor-cell specific EMT-like program and a shift of T
cells towards an exhausted state [2].

Signaling Pathways and Experimental Workflow

The diagram below illustrates sitravatinib's primary mechanism for remodeling the tumor

microenvironment.
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Sitravatinib reprograms the immunosuppressive TME by targeting key receptor families.
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The following chart outlines a standard experimental workflow for validating sitravatinib's effects in a pre-

clinical or clinical study.
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A multi-modal experimental workflow for analyzing sitravatinib's immunomodulatory effects.

Future Research Directions and Conclusions

¢ Focus on ICI-Naive Patients: The most promising clinical activity for sitravatinib-IClI combinations
appears to be in ICI-naive patients or as a first-line treatment [2] [1].

e Overcoming Specific Resistance Mechanisms: Research should focus on identifying and targeting
resistance pathways uncovered by scRNA-seq, such as the EMT-like program and T-cell exhaustion
signatures [2].

o Biomarker Development: Validating predictive biomarkers like baseline peripheral blood NLR is
crucial for selecting patients most likely to benefit [1].

¢ Novel Formulations: Exploring nano-formulations of RTK inhibitors could enhance drug delivery and
efficacy, potentially through mechanisms like modulating endoplasmic reticulum stress [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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